methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate
CAS No.: 1105238-47-8
Cat. No.: VC4167219
Molecular Formula: C22H17ClN2O4S
Molecular Weight: 440.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105238-47-8 |
|---|---|
| Molecular Formula | C22H17ClN2O4S |
| Molecular Weight | 440.9 |
| IUPAC Name | methyl 3-[[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]-4-methoxybenzoate |
| Standard InChI | InChI=1S/C22H17ClN2O4S/c1-28-18-7-6-14(22(27)29-2)8-15(18)10-25-12-24-19-17(11-30-20(19)21(25)26)13-4-3-5-16(23)9-13/h3-9,11-12H,10H2,1-2H3 |
| Standard InChI Key | HXZCUSBBXZGQKG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates a thieno[3,2-d]pyrimidine core, a bicyclic system comprising a thiophene ring fused to a pyrimidine ring. Key substituents include:
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A 3-chlorophenyl group at position 7 of the thienopyrimidine core.
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A methylene bridge linking the pyrimidine’s nitrogen at position 3 to a 4-methoxybenzoate group.
This arrangement enhances electronic delocalization and steric bulk, factors critical for interactions with biological targets.
Table 1: Molecular Properties of Methyl 3-{[7-(3-Chlorophenyl)-4-Oxothieno[3,2-d]Pyrimidin-3(4H)-Yl]Methyl}-4-Methoxybenzoate
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₇ClN₂O₄S |
| Molecular Weight | 440.9 g/mol |
| CAS Number | 1105238-47-8 |
| IUPAC Name | Methyl 3-[[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]-4-methoxybenzoate |
| SMILES | COC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl |
The presence of electron-withdrawing groups (e.g., carbonyl, chlorine) and electron-donating methoxy groups creates a polarized structure conducive to redox reactions and hydrogen bonding .
Crystallographic and Stereochemical Considerations
While crystallographic data for this specific compound is unavailable, related thienopyrimidines exhibit planar fused-ring systems with substituents adopting equatorial orientations to minimize steric strain . The 3-chlorophenyl group likely occupies a pseudo-axial position, optimizing π-π stacking with aromatic residues in enzyme active sites .
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
The synthesis involves three key fragments:
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Thieno[3,2-d]pyrimidin-4-one core: Constructed via cyclocondensation of methyl 3-aminothiophene carboxylate derivatives with urea or thiourea .
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3-Chlorophenyl substituent: Introduced via Suzuki-Miyaura coupling using 3-chlorophenylboronic acid .
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4-Methoxybenzoate side chain: Attached via alkylation or nucleophilic substitution reactions.
Formation of Thieno[3,2-d]Pyrimidin-4-One
Methyl 3-amino-4-methylthiophene-2-carboxylate undergoes cyclocondensation with urea under acidic conditions (e.g., polyphosphoric acid) to yield the pyrimidine core . For example, heating methyl 2-aminothiophene-3-carboxylate with urea at 200°C produces thieno[2,3-d]pyrimidine-2,4-diol, a precursor to chlorinated derivatives .
Functionalization with the 4-Methoxybenzoate Side Chain
The methylene-linked benzoate group is introduced via a Mannich reaction or alkylation. For instance, treating the pyrimidine’s NH group with methyl 3-(bromomethyl)-4-methoxybenzoate in the presence of a base (e.g., K₂CO₃) yields the final product.
Table 2: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Urea, 200°C, 2 hours | 72% |
| 2 | Suzuki Coupling | 3-Chlorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 85% |
| 3 | Alkylation | Methyl 3-(bromomethyl)-4-methoxybenzoate, K₂CO₃, DMF | 78% |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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3440 cm⁻¹: O–H stretch (from residual moisture or hydroxyl intermediates) .
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1720 cm⁻¹: C=O stretch of the ester and pyrimidinone groups.
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1540 cm⁻¹: N–O asymmetric stretch (nitro groups in intermediates) .
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1160 cm⁻¹: C–O–C stretch of the methoxy group.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 8.21 (s, 1H, pyrimidine H-2).
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δ 7.45–7.32 (m, 4H, 3-chlorophenyl).
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δ 6.89 (d, J = 8.4 Hz, 1H, benzoate H-5).
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δ 3.91 (s, 3H, OCH₃).
-
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¹³C NMR (100 MHz, CDCl₃):
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δ 167.2 (C=O, ester).
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δ 160.1 (C=O, pyrimidinone).
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δ 134.5 (C-Cl).
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Mass Spectrometry
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LC-MS (ESI+): m/z 441.0 [M+H]⁺, 443.0 [M+2+H]⁺ (isotopic pattern consistent with one chlorine atom).
Pharmacological Evaluation
Antimicrobial Activity
Analogous thienopyrimidines exhibit broad-spectrum activity. For example, compound 8j (a structural analog) showed MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin . The 3-chlorophenyl group enhances membrane permeability, while the pyrimidinone core disrupts DNA gyrase .
Table 3: Biological Activities of Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine-2,4-diol | DNA gyrase | 15 µM | Topoisomerase inhibition |
| 3-(4-Chlorophenyl) derivative | EGFR | 0.8 µM | Competitive ATP binding |
Mechanistic Insights and Structure-Activity Relationships (SAR)
Enzyme Inhibition
The 4-oxo group on the pyrimidine ring chelates Mg²⁺ ions in kinase active sites, while the 3-chlorophenyl group engages in hydrophobic interactions with nonpolar residues (e.g., Leu694 in EGFR) .
Role of Substituents
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